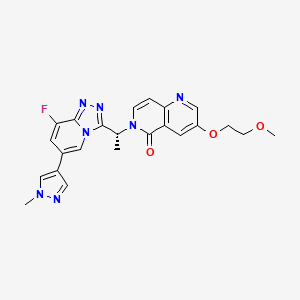
AMG-337
Übersicht
Beschreibung
AMG-337 ist ein oraler, kleinmolekularer, ATP-kompetitiver, hochspezifischer Inhibitor der MET-Rezeptor-Tyrosinkinase. Der MET-Rezeptor spielt eine zentrale Rolle bei der Regulierung von Zellwachstum, -überleben und -invasion. This compound hat in präklinischen und klinischen Studien vielversprechende Ergebnisse für sein Potenzial zur Behandlung von MET-abhängigen Tumoren gezeigt .
Wissenschaftliche Forschungsanwendungen
AMG-337 wurde ausgiebig auf seine Anwendungen in der Krebsforschung untersucht. Es hat eine signifikante Aktivität in MET-abhängigen Tumormodellen gezeigt, sowohl in vitro als auch in vivo. Die Verbindung wurde in klinischen Studien auf ihre Wirksamkeit bei der Behandlung von fortgeschrittenen soliden Tumoren, insbesondere solchen mit MET-Amplifikation, bewertet. Die Fähigkeit von this compound, MET-Signalwege zu hemmen, macht es zu einem wertvollen Werkzeug in der Krebsbiologie und therapeutischen Entwicklung .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die MET-Rezeptor-Tyrosinkinase hemmt. Die Bindung von Hepatozytenwachstumsfaktor an MET fördert die MET-Dimerisierung, stimuliert die MET-Kinaseaktivität und die anschließende Autophosphorylierung mehrerer Tyrosinreste. This compound hemmt diese Phosphorylierung und blockiert nachgeschaltete Signalwege wie PI3K, Ras/MAPK, PLCγ und STAT. Diese Hemmung führt zu Wachstumsarrest, reduzierter DNA-Synthese und Induktion von Apoptose in MET-abhängigen Krebszellen .
Wirkmechanismus
- Primary Target : AMG-337 specifically targets the MET receptor tyrosine kinase (RTK). MET plays a central role in regulating cell growth, survival, and invasion .
- Role : Binding of hepatocyte growth factor (HGF) to MET promotes MET dimerization, stimulating MET kinase activity and autophosphorylation of tyrosine residues. This leads to downstream signaling through adaptor proteins like Gab-1, GRB2, and SHC, activating pathways such as PI3K, Ras/MAPK, PLCγ, and STAT .
- This inhibition results in:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Zukünftige Richtungen
While AMG-337 has shown antitumor activity in MET-amplified gastric/gastroesophageal junction/esophageal adenocarcinoma, it did not show the same effect in MET-amplified non–small-cell lung cancer . The promising response rate observed in patients with heavily pretreated MET-amplified tumors warrants further investigation .
Biochemische Analyse
Biochemical Properties
AMG-337 interacts with the MET receptor tyrosine kinase, a key player in cell growth, survival, and invasion . It inhibits MET kinase activity with an IC50 of less than 5nM . It also inhibits the phosphorylation of MET and adaptor protein Gab-1, subsequently blocking the downstream PI3K and MAPK pathways .
Cellular Effects
This compound has shown potent antiproliferative activity against certain hepatocellular carcinoma cell lines . It inhibits MET-dependent cell growth and induces apoptosis in these cell lines . It also inhibits the phosphorylation of downstream effectors of HGF/MET signaling, including p-GAB1, p-AKT, and p-ERK .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the MET receptor tyrosine kinase . This binding inhibits MET and Gab-1 phosphorylation, subsequently blocking the downstream PI3K and MAPK pathways . This inhibition results in an accumulation of cells in the G1 phase of the cell cycle, a reduction in DNA synthesis, and the induction of apoptosis .
Temporal Effects in Laboratory Settings
This compound has shown robust anti-tumor efficacy in MET-amplified gastric cancer xenograft models . More than 90% inhibition of Gab-1 phosphorylation was observed at 0.75 mg/kg
Dosage Effects in Animal Models
In animal models, oral administration of this compound showed strong dose-dependent anti-tumor effects in gastric cancer xenografts
Metabolic Pathways
It is known that this compound inhibits the MET receptor tyrosine kinase, which plays a central role in various cellular processes
Vorbereitungsmethoden
Die Synthese von AMG-337 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Die spezifischen Syntheserouten und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail öffentlich bekannt gegeben. Der allgemeine Ansatz beinhaltet die Verwendung fortschrittlicher organischer Synthesetechniken, um die gewünschte Molekülstruktur zu erreichen .
Analyse Chemischer Reaktionen
AMG-337 unterliegt verschiedenen chemischen Reaktionen, wobei der Fokus hauptsächlich auf seiner Interaktion mit dem MET-Rezeptor liegt. Die Verbindung hemmt die Phosphorylierung von MET und nachgeschalteten Effektoren, was zur Hemmung der MET-abhängigen Zellproliferation und Induktion von Apoptose führt. Zu den häufig verwendeten Reagenzien und Bedingungen in diesen Reaktionen gehören ATP-kompetitive Inhibitoren und spezifische Kinase-Assay-Bedingungen .
Vergleich Mit ähnlichen Verbindungen
AMG-337 ist einzigartig in seiner hohen Selektivität und Potenz als MET-Inhibitor. Ähnliche Verbindungen umfassen andere MET-Inhibitoren wie Crizotinib, Cabozantinib und Tivantinib. Diese Verbindungen zielen ebenfalls auf den MET-Rezeptor ab, können jedoch unterschiedliche Selektivitätsprofile und klinische Anwendungen haben. Die Spezifität von this compound für MET macht es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie .
Eigenschaften
IUPAC Name |
6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16/h4-5,8-14H,6-7H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHXUGDWKAIASB-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173699-31-4 | |
| Record name | AMG-337 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173699314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-337 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMG-337 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08WG8S0L8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


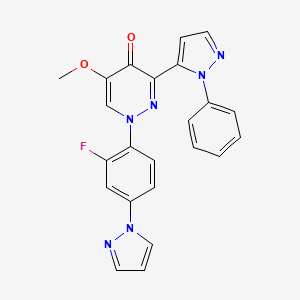
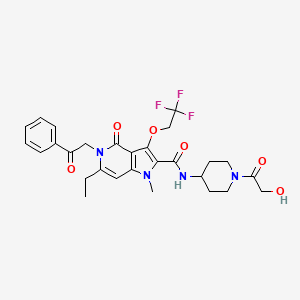
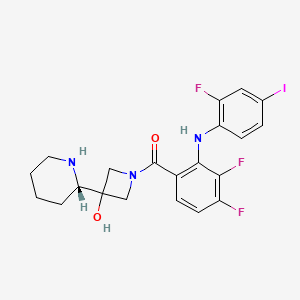
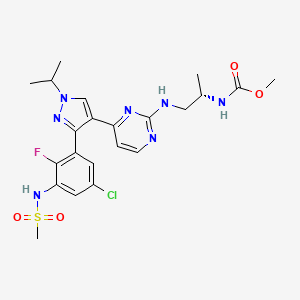
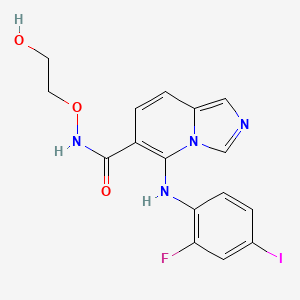
![(R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B612209.png)


![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)

![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)
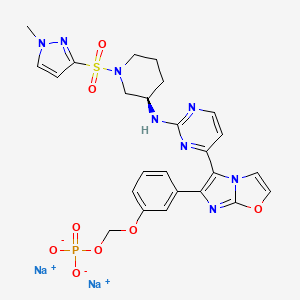
![[(5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B612221.png)

